molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-

Cat. No. B3238740
CAS RN: 1416786-60-1
M. Wt: 193.92 g/mol
InChI Key: VHDBEYOBWQKKMY-UHFFFAOYSA-N
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Description

Boronic acids are organic compounds that are related to boric acid. In these compounds, one of the three hydroxyl groups in boric acid is replaced by an alkyl or aryl group . The specific compound you mentioned, “Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-”, would have a 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl group attached to the boron atom .


Molecular Structure Analysis

Boronic acids are trivalent boron-containing organic compounds. They possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . The boron atom in these compounds is sp2-hybridized and possesses a vacant p orbital .


Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation and have a mitigated reactivity profile .

Mechanism of Action

The unique feature of boronic acids is their ability to form reversible covalent complexes with molecules with vicinal, (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . This property is often used in the area of molecular recognition to bind to saccharides for fluorescent detection or selective transport of saccharides across membranes .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDBEYOBWQKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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